N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine
Description
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a unique structure combining an imidazole ring with a pyrimidine ring, both of which are substituted with various functional groups
Properties
IUPAC Name |
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN5/c1-3-8-10(14)12(17-6-16-8)15-5-4-9-11(13)19(2)7-18-9/h6-7H,3-5H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMAULWNCMMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCC2=C(N(C=N2)C)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by its functionalization and subsequent coupling with a pyrimidine derivative.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Bromination: The imidazole ring is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.
Alkylation: The brominated imidazole is alkylated with ethyl bromide to introduce the ethyl group.
Pyrimidine Coupling: The functionalized imidazole is coupled with a fluorinated pyrimidine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like thiols or amines replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, amines, in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: De-brominated analogs.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent, given the presence of bioactive fluorine and bromine atoms.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The fluorine atom can form strong hydrogen bonds, enhancing binding affinity, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine
- N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-chloropyrimidin-4-amine
- N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-methyl-5-fluoropyrimidin-4-amine
Uniqueness
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biomedical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
